molecular formula C8H7BrClNO2 B12961666 Methyl 2-(4-bromo-6-chloropyridin-2-yl)acetate

Methyl 2-(4-bromo-6-chloropyridin-2-yl)acetate

Cat. No.: B12961666
M. Wt: 264.50 g/mol
InChI Key: UTWVARFVYPMXFT-UHFFFAOYSA-N
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Description

Methyl 2-(4-bromo-6-chloropyridin-2-yl)acetate is a chemical compound with the molecular formula C8H7BrClNO2. It is a derivative of pyridine, a heterocyclic aromatic organic compound. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-bromo-6-chloropyridin-2-yl)acetate typically involves the reaction of 4-bromo-6-chloropyridine with methyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-bromo-6-chloropyridin-2-yl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of different oxidation states of the compound .

Scientific Research Applications

Methyl 2-(4-bromo-6-chloropyridin-2-yl)acetate is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of Methyl 2-(4-bromo-6-chloropyridin-2-yl)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-(4-bromo-6-chloropyridin-2-yl)acetate is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C8H7BrClNO2

Molecular Weight

264.50 g/mol

IUPAC Name

methyl 2-(4-bromo-6-chloropyridin-2-yl)acetate

InChI

InChI=1S/C8H7BrClNO2/c1-13-8(12)4-6-2-5(9)3-7(10)11-6/h2-3H,4H2,1H3

InChI Key

UTWVARFVYPMXFT-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1=NC(=CC(=C1)Br)Cl

Origin of Product

United States

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